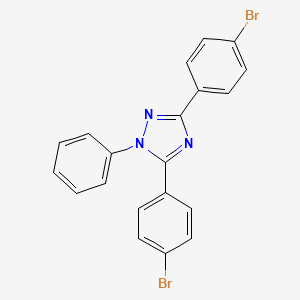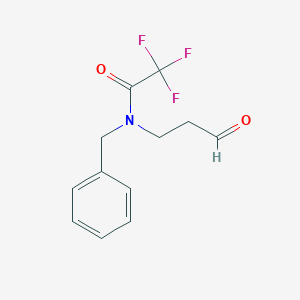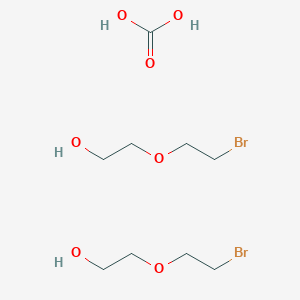
2-(2-Bromoethoxy)ethanol;carbonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethoxy)ethanol is an organic compound with the chemical formula C4H9BrO2. It is a colorless to light yellow liquid that is soluble in water and common organic solvents such as ether and alcohol. This compound is often used as a chemical intermediate for the synthesis of other organic compounds and has applications in the field of medicine as a starting material for the synthesis of certain drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
A common method for preparing 2-(2-Bromoethoxy)ethanol involves the reaction of 2-chloroethanol with hydrobromic acid. The specific steps are as follows :
- Add 2-chloroethanol to a solvent containing hydrobromic acid, such as diethyl ether or dimethylformamide.
- Add excess hydrobromic acid to further promote the reaction.
- Carry out the reaction under appropriate conditions for several hours until the reaction is complete.
- Purify the obtained product by distillation.
Industrial Production Methods
In industrial settings, the production of 2-(2-Bromoethoxy)ethanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted ethers and alcohols.
Oxidation Reactions: Aldehydes and carboxylic acids.
Reduction Reactions: Primary and secondary alcohols.
Scientific Research Applications
2-(2-Bromoethoxy)ethanol has a wide range of applications in scientific research, including :
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)ethanol involves its reactivity as a nucleophile and electrophile. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and the generation of various derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar in structure but contains a chlorine atom instead of bromine.
2-(2-Iodoethoxy)ethanol: Contains an iodine atom instead of bromine.
2-(2-Fluoroethoxy)ethanol: Contains a fluorine atom instead of bromine.
Uniqueness
2-(2-Bromoethoxy)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
116156-24-2 |
|---|---|
Molecular Formula |
C9H20Br2O7 |
Molecular Weight |
400.06 g/mol |
IUPAC Name |
2-(2-bromoethoxy)ethanol;carbonic acid |
InChI |
InChI=1S/2C4H9BrO2.CH2O3/c2*5-1-3-7-4-2-6;2-1(3)4/h2*6H,1-4H2;(H2,2,3,4) |
InChI Key |
FVHPFHNTFIXDID-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCBr)O.C(COCCBr)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


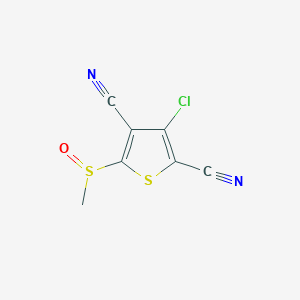

![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)

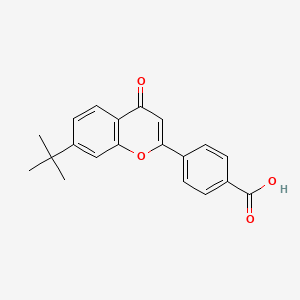

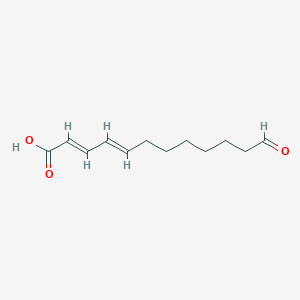
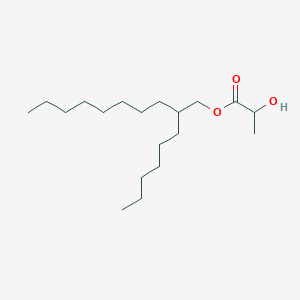
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
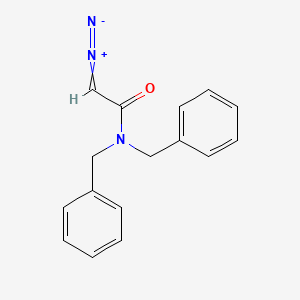
![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)

